4-Phenyl-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Phenyl-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a phenyl group at position 4, a m-tolyl group at position 1, and a carboxylic acid group at position 3. Its unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters. One common method includes the reaction of phenylhydrazine with m-tolylacetic acid under acidic conditions to form the desired pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of heterogeneous catalysts, such as copper-on-charcoal, can enhance the efficiency of the reaction and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl or m-tolyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, esters, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Phenyl-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-Phenyl-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The phenyl and m-tolyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the observed effects .
Comparison with Similar Compounds
- 4-Phenyl-1H-pyrazole-3-carboxylic acid
- 1-(m-Tolyl)-1H-pyrazole-3-carboxylic acid
- 4-Phenyl-1-(p-tolyl)-1H-pyrazole-3-carboxylic acid
Comparison: Compared to these similar compounds, 4-Phenyl-1-(m-tolyl)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the m-tolyl group, which can influence its chemical reactivity and biological activity. The presence of both phenyl and m-tolyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications .
Properties
CAS No. |
1245647-55-5 |
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Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
1-(3-methylphenyl)-4-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H14N2O2/c1-12-6-5-9-14(10-12)19-11-15(16(18-19)17(20)21)13-7-3-2-4-8-13/h2-11H,1H3,(H,20,21) |
InChI Key |
OLLXFQQOGMUIJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C(=N2)C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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